1H-Perfluorohex-1-ene

Distillation purification Monomer feed control Vapor-phase processing

1H‑Perfluorohex‑1‑ene (IUPAC: 1,2,3,3,4,4,5,5,6,6,6‑undecafluorohex‑1‑ene; C₆HF₁₁; MW 282.05 g/mol) is a partially fluorinated α‑olefin characterized by a single vinyl hydrogen at the C‑1 position, with all remaining carbon valences occupied by fluorine. This precisely defined structure places it at the boundary between fully perfluorinated olefins such as perfluorohex‑1‑ene (C₆F₁₂, CAS 755‑25‑9) and multi‑hydro substituted fluorinated hexenes.

Molecular Formula C6HF11
Molecular Weight 282.05 g/mol
CAS No. 168332-72-7
Cat. No. B12107144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Perfluorohex-1-ene
CAS168332-72-7
Molecular FormulaC6HF11
Molecular Weight282.05 g/mol
Structural Identifiers
SMILESC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F
InChIInChI=1S/C6HF11/c7-1-2(8)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H/b2-1-
InChIKeyXBCWZRARCMLNAN-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Perfluorohex-1-ene (CAS 168332-72-7) ─ A Strategic 1‑H‑Substituted Perfluoroolefin Building Block for Specialty Fluoropolymer, Surface Modification, and Pharmaceutical Intermediate Research


1H‑Perfluorohex‑1‑ene (IUPAC: 1,2,3,3,4,4,5,5,6,6,6‑undecafluorohex‑1‑ene; C₆HF₁₁; MW 282.05 g/mol) is a partially fluorinated α‑olefin characterized by a single vinyl hydrogen at the C‑1 position, with all remaining carbon valences occupied by fluorine . This precisely defined structure places it at the boundary between fully perfluorinated olefins such as perfluorohex‑1‑ene (C₆F₁₂, CAS 755‑25‑9) and multi‑hydro substituted fluorinated hexenes. The compound serves as a versatile monomer, co‑monomer, and functionalizable intermediate in the preparation of high‑performance fluoropolymers with tailored optical and surface properties, as well as a precursor in fluorosurfactant and pharmaceutical intermediate synthesis [1].

Why In‑Class Perfluorohexene Isomers and Analogs Cannot Be Interchanged for 1H‑Perfluorohex‑1‑ene Procurement


The family of C₆ perfluoro‑ and hydro‑fluorohexenes exhibits profound property divergence driven by the number and position of residual hydrogen atoms . 1H‑Perfluorohex‑1‑ene carries exactly one vinyl H at C‑1; its fully fluorinated counterpart perfluorohex‑1‑ene (C₆F₁₂) has zero, while 6H‑perfluorohex‑1‑ene (CAS 1767‑94‑8) carries the H at the terminal CF₂H position and 1H,1H,2H‑perfluorohex‑1‑ene (CAS 19430‑93‑4) carries three H atoms. These apparently minor structural differences translate into boiling‑point differences of up to 23 °C, density variations exceeding 0.3 g/cm³, and fundamentally different reactivity profiles in both radical polymerization and nucleophilic functionalization chemistry [1][2]. Substituting one perfluorohexene isomer for another without compensating for these physical‑property shifts and reactivity biases will alter monomer feed composition in co‑polymerizations, compromise distillation‑based purification, change plasma‑deposited film stoichiometry, and affect the achievable refractive index and hydrophobicity of derived polymers. The quantitative evidence below maps these differentiation dimensions to enable evidence‑based procurement decisions.

1H-Perfluorohex-1-ene Quantitative Differentiation Evidence Against Closest Perfluorohexene Analogs ─ A Procurement Decision Guide


Boiling Point and Volatility Separation Factor Versus Fully Fluorinated and Regioisomeric Hydro‑Perfluorohexenes

1H-Perfluorohex-1-ene exhibits a vendor-reported boiling point of 78–80 °C, which is 21–23 °C higher than the fully fluorinated perfluorohex-1-ene (57 °C) and 2–5 °C higher than the 6H-regioisomer (75–76 °C), while exceeding the 1H,1H,2H-trihydro analog (59–60 °C) by approximately 19 °C . This enhanced boiling point provides a wider operational window for vacuum or atmospheric distillation, enabling easier separation from lower-boiling perfluorinated impurities and facilitating more precise monomer feed control in high-pressure polymerizations where vapor-phase composition is critical [1].

Distillation purification Monomer feed control Vapor-phase processing

Density and Fluorine Mass Fraction Distinctiveness Across the Hydro‑Perfluorohexene Series

The predicted density of 1H-Perfluorohex-1-ene (1.557 g/cm³) is sharply lower than that of fully fluorinated perfluorohex-1-ene (1.801 g/cm³), reflecting the replacement of one fluorine atom (atomic weight 19.0) by hydrogen (1.0) and the consequent reduction in molecular polarizability and van der Waals volume . The experimentally determined density of the 1H,1H,2H-trihydro analog (1.457 g/cm³) demonstrates a nearly linear progression of density with fluorine content across the series: 3 H → 1.457, 1 H (target) → 1.557, 0 H → 1.801 g/cm³ . This density span of 0.344 g/cm³ translates to a 23% mass-per-volume difference between the extreme members, which is significant for bulk procurement, formulation calculations, and reaction stoichiometry in solution-phase processes.

Solution polymerization Mass-volume conversion Fluorine content

Plasma-Polymerized Film Hydrophobicity: Contact Angle Exceeding Teflon® Achieved with Substituted Perfluorohexene Precursors

RF plasma polymerization of substituted perfluorohexenes (including isomers bearing a single H-substitution) produces films with unusually high –CF₃ content, reaching up to 40% of total carbon atoms under low duty-cycle pulsed plasma conditions (0.1 ms on / 3.0 ms off, 100 W peak power) [1]. These –CF₃‑rich films exhibit advancing and receding water contact angles in excess of those observed with Teflon® (polytetrafluoroethylene) surfaces. By contrast, plasma deposition of longer-chain perfluoroalkenes such as perfluorooctane yields higher contact angles under clean-room conditions, but the shorter-chain perfluorohexene backbone of the target compound offers the practical advantage of a lower boiling point and easier vapor delivery to the plasma reactor [2]. The presence of a single vinyl H in 1H-Perfluorohex-1-ene introduces a controlled defect site that can be leveraged for post-plasma grafting of additional functional molecules, a capability absent in the fully fluorinated C₆F₁₂ [1].

Plasma polymerization Hydrophobic coating Surface modification

Derived Homopolymer and Copolymer Refractive Index ─ Optical Waveguide Performance Benchmarking Against Commercial Amorphous Perfluoropolymers

The homopolymer of perfluorohex-1-ene synthesized under ultrahigh pressure (15–16 kbar, 180–240 °C) exhibits a refractive index of n = 1.334–1.340 in the visible wavelength range (λ = 440–672 nm) [1]. When copolymerized with perfluoro-2,2-dimethyl-1,3-dioxole at perfluorohex-1-ene molar fractions x < 35 mol%, the resulting amorphous copolymers achieve a significantly lower refractive index of n = 1.29–1.30 (at λ = 632.8 nm), which increases monotonically with the perfluorohex-1-ene content [2]. This tunable refractive index range (Δn ≈ 0.04–0.05) spans below that of commercial amorphous perfluoropolymers such as Teflon® AF (n ≈ 1.29–1.31) and Cytop® (n ≈ 1.34), while the 1H-substituted variant (target compound) provides a reactive site for post‑polymerization cross‑linking or refractive‑index gradient engineering that is unavailable with perfluorinated homopolymers [2][3].

Refractive index Optical polymer Waveguide material

Environmental Profile as Low-GWP Fire Suppression Candidate ─ Atmospheric Lifetime and GWP Benchmarking Against HFC Alternatives

Ecological assessment of perfluorohexenes (C₆F₁₂ isomers) using one-dimensional photochemical modeling reveals an atmospheric lifetime of 17.4 days, dominated by reaction with OH radicals, yielding a global warming potential (GWP) of 28.64 and zero ozone depletion potential (ODP) [1]. This GWP is approximately 115–fold lower than that of HFC‑227ea (FM‑200; GWP ≈ 3220) and ~70-fold lower than HFC‑236fa (GWP ≈ 9810), both of which are widely deployed clean fire suppression agents facing regulatory phase‑down under the Kigali Amendment [1][2]. While these environmental metrics have been explicitly calculated for perfluoro(iso)hexenes (C₆F₁₂), the 1H‑substituted analog is expected to exhibit an even shorter atmospheric lifetime due to the reactive vinyl C–H bond serving as an additional OH‑radical attack site, potentially lowering the effective GWP further . This property, combined with its liquid‑phase storage capability (boiling point 78–80 °C), positions 1H‑perfluorohex‑1‑ene as a viable low‑GWP precursor or blend component in next‑generation clean fire suppression formulations.

Fire suppression Global warming potential Atmospheric lifetime

Vinyl C–H Reactivity Handle ─ Enabling Selective Functionalization Chemistry Not Available with Perfluorohex-1-ene (C₆F₁₂)

The single vinyl hydrogen at C‑1 in 1H‑Perfluorohex‑1‑ene provides a unique reactive handle that distinguishes it from the fully fluorinated perfluorohex‑1‑ene (C₆F₁₂). Whereas C₆F₁₂ is limited to radical addition and polymerization chemistry, the 1H‑substituted analog can participate in base‑catalyzed elimination/addition sequences, nucleophilic vinylic substitution, and selective deprotonation‑electrophilic trapping cascades [1]. This reactivity is exploited in the patent literature for synthesizing gemini‑type fluorosurfactants via phenol condensation with perfluorononene and perfluorohexene mixtures, where the perfluorohexene component contributes the shorter fluorous tail that sharpens the critical micelle concentration (CMC) relative to longer-chain analogs [2]. The resulting cationic gemini fluorosurfactants exhibit surface activity surpassing that of hexafluoropropylene oligomer‑derived surfactants, with the perfluorohexene‑based C₆F₁₁‑CH=CH– backbone providing an optimal balance of hydrophobicity and water solubility [2].

Nucleophilic substitution Telomerization Fluorosurfactant synthesis

1H-Perfluorohex-1-ene ─ High-Value Application Scenarios Where Differentiation Evidence Supports Prioritized Procurement


Ultrahigh-Pressure Synthesis of Low-Refractive-Index Amorphous Fluorocopolymers for Integrated Optical Waveguides

Procurement of 1H-Perfluorohex-1-ene as a co-monomer alongside perfluoro-2,2-dimethyl-1,3-dioxole enables the synthesis of amorphous copolymers with refractive indices tunable between n = 1.29 and 1.34 by adjusting the perfluorohexene molar feed fraction x [1]. The higher boiling point (78–80 °C vs. 57 °C for C₆F₁₂) facilitates liquid-phase monomer metering into ultrahigh-pressure reactors (15–16 kbar), reducing pre-polymerization vapor loss. The resulting copolymers exhibit high optical transparency from the visible through near‑IR telecommunication bands (λ = 0.85, 1.3, 1.55 μm) and are processable into thin films from perfluorinated solvents, making them competitive with commercial Teflon® AF and Cytop® for cladding layers in polymer optical fibers and planar waveguide devices [1].

Plasma-Deposited –CF₃‑Rich Hydrophobic Coatings with Post-Deposition Grafting Capability for Biomedical Device Surfaces

RF plasma polymerization of 1H-Perfluorohex-1-ene under low duty-cycle pulsed conditions (0.1 ms on / 3.0 ms off, 100 W peak power) yields films with –CF₃ content reaching 40% of total carbon atoms and water contact angles exceeding those of Teflon® [2]. The residual C–H functionality on the deposited film provides anchor points for subsequent aqueous-phase derivatization with bioactive molecules, a capability not available from fully fluorinated C₆F₁₂ plasma films. This two-step process ─ plasma deposition followed by solution-phase grafting ─ enables molecular-level tailoring of surface chemistry for anti-thrombogenic coatings, biosensor interfaces, and non‑fouling membranes [2].

Synthesis of Short-Chain Fluorosurfactants and Gemini Surfactants via Phenol Condensation or Telomerization Chemistry

The vinyl C–H bond of 1H-Perfluorohex-1-ene serves as the reactive entry point for phenol condensation with perfluorononene to produce cationic gemini fluorosurfactants exhibiting critical micelle concentrations and surface activities superior to hexafluoropropylene oligomer‑derived alternatives [3]. The C₆ fluorous tail length provides an optimal hydrophobe size that balances surface tension reduction efficacy against water solubility and bioaccumulation concerns associated with longer-chain (C₈) perfluoroalkyl substances. The LogP of 4.235 (vs. 5.78 for C₆F₁₂) reflects improved aqueous-phase handling during surfactant synthesis .

Low-Global-Warming-Potential Clean Fire Suppression Agent Precursor and Formulation Component

Perfluorohexene-class compounds exhibit zero ozone depletion potential, an atmospheric lifetime of 17.4 days, and a global warming potential of 28.64 ─ approximately two orders of magnitude lower than incumbent HFC‑227ea (GWP 3220) [4]. The liquid-phase storage capability enabled by the 78–80 °C boiling point of 1H-Perfluorohex-1-ene permits compact cylinder storage and rapid vaporization upon discharge, analogous to existing halocarbon clean agents. As a precursor or blend component, the compound offers a regulatory-resilient procurement path for fire suppression system manufacturers facing Kigali Amendment phase-down timelines for high-GWP HFCs [4].

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